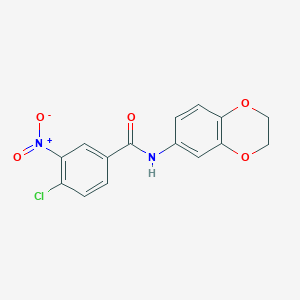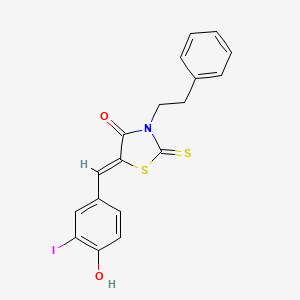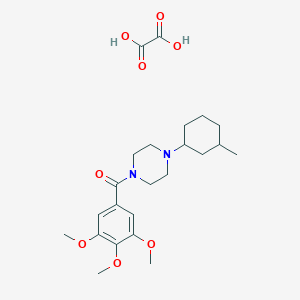
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide is not fully understood. However, studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it may act as an acetylcholinesterase inhibitor, which could potentially be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide has several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. Inflammatory cytokine production has also been shown to decrease in the presence of this compound. In animal studies, it has been shown to have a low toxicity profile and no significant adverse effects on body weight or organ function.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide in lab experiments is its potential as a versatile compound with applications in various fields. It has also been shown to have a low toxicity profile in animal studies. One limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for research involving 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide. In medicine, further studies could focus on optimizing its use as an anticancer agent or anti-inflammatory agent. It could also be investigated as a potential treatment for Alzheimer's disease. In agriculture, research could focus on optimizing its herbicidal or fungicidal properties. In environmental science, further studies could investigate its potential as a soil or water pollutant degrader. Overall, 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide shows promise as a versatile compound with potential applications in various fields.
合成法
The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization or column chromatography.
科学的研究の応用
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide has been used in scientific research for its potential applications in various fields. In medicine, it has been studied for its anticancer activity, specifically in inhibiting the growth of colon cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In agriculture, it has been studied for its herbicidal properties and its potential as a fungicide. In environmental science, it has been investigated for its ability to degrade organic pollutants in soil and water.
特性
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c16-11-3-1-9(7-12(11)18(20)21)15(19)17-10-2-4-13-14(8-10)23-6-5-22-13/h1-4,7-8H,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDFAHGIKZODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)

![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)
![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)
![2-amino-4-[4-(methylthio)phenyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5227255.png)
![4-chloro-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5227261.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)

![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
![2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5227280.png)
![(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5227288.png)
![ethyl 4-[(3-pyridinylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5227297.png)
